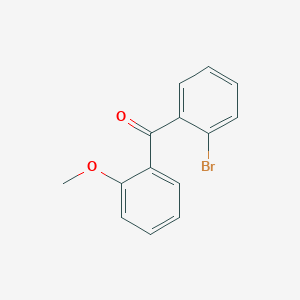

2-Bromo-2'-methoxybenzophenone

Overview

Description

2-Bromo-2’-methoxybenzophenone is an organic compound with the molecular formula C14H11BrO2 . It has a molecular weight of 291.14 .

Molecular Structure Analysis

The molecular structure of 2-Bromo-2’-methoxybenzophenone consists of a benzophenone core with a bromo group on one phenyl ring and a methoxy group on the other . The InChI code for this compound is 1S/C14H11BrO2/c1-17-13-9-5-3-7-11(13)14(16)10-6-2-4-8-12(10)15/h2-9H,1H3 .Physical And Chemical Properties Analysis

2-Bromo-2’-methoxybenzophenone has a melting point of 65-67 degrees Celsius . The compound is likely to be a solid at room temperature given its melting point.Scientific Research Applications

Organic Synthesis and Chemical Analysis

2-Bromo-2'-methoxybenzophenone serves as a pivotal intermediate in organic synthesis, including the preparation of complex molecules. Its bromine and methoxy groups facilitate further chemical transformations, such as Suzuki coupling reactions, which are fundamental in constructing biaryl structures prevalent in pharmaceuticals and organic materials. For example, the synthesis of methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene through bromination and hydrolysis processes highlights its utility in generating derivatives for further chemical studies or drug synthesis, offering a yield of about 47% and purity of 99.8% (Chen, 2008)(Chen Bing-he, 2008).

Material Science and Photodynamic Therapy

In material science, derivatives of 2-Bromo-2'-methoxybenzophenone are employed in the design of photosensitive materials. For instance, zinc phthalocyanine derivatives synthesized for photodynamic therapy applications exhibit promising properties, such as high singlet oxygen quantum yield, essential for Type II mechanisms in cancer treatment (Pişkin et al., 2020)(M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020). These findings underscore the potential of 2-Bromo-2'-methoxybenzophenone derivatives in developing novel therapeutic agents and functional materials.

Environmental Chemistry

The compound's derivatives are also pertinent in environmental chemistry, particularly in studying the degradation behavior of benzophenone UV filters in aquatic environments. For example, the determination of hydroxylated benzophenone UV absorbers in water samples through solid-phase extraction and liquid chromatography-tandem mass spectrometry (LC-MS/MS) elucidates the environmental fate of sunscreen agents, highlighting the method's sensitivity and applicability for tracking organic pollutants in natural waters (Negreira et al., 2009)(N. Negreira, I. Rodríguez, M. Ramil, E. Rubí, & R. Cela, 2009).

Safety and Hazards

Future Directions

Mechanism of Action

Mode of Action

It’s known that halogenated compounds often act through electrophilic substitution reactions . In such reactions, the halogen atom (bromine in this case) is replaced by another group or atom, leading to changes in the molecule’s structure and function .

Biochemical Pathways

Given the lack of specific information, it’s difficult to summarize the affected pathways and their downstream effects .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

properties

IUPAC Name |

(2-bromophenyl)-(2-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO2/c1-17-13-9-5-3-7-11(13)14(16)10-6-2-4-8-12(10)15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRXWKWVDVVPSSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70577335 | |

| Record name | (2-Bromophenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-2'-methoxybenzophenone | |

CAS RN |

131118-02-0 | |

| Record name | (2-Bromophenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

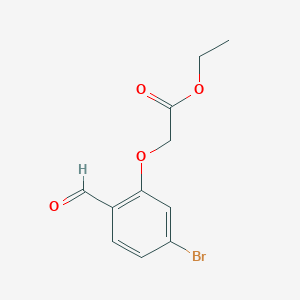

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

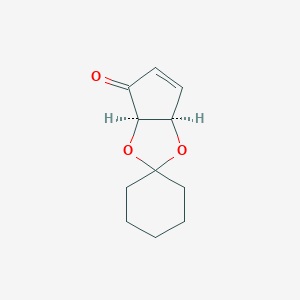

![(3Ar,6aS)-6-propan-2-yloxyspiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B139896.png)